molecular formula C4H8N4O2S B13252260 (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide

(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide

Cat. No.: B13252260
M. Wt: 176.20 g/mol
InChI Key: OVYQFJIVKRLYQI-UHFFFAOYSA-N
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Description

(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide is a heterocyclic compound containing a triazole ring Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is favored due to its high efficiency and selectivity. The reaction involves the cycloaddition of an organic azide with an alkyne to form the triazole ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced triazoles, and various substituted triazoles. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-2H-1,2,3-triazol-4-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H8N4O2S

Molecular Weight

176.20 g/mol

IUPAC Name

(2-methyltriazol-4-yl)methanesulfonamide

InChI

InChI=1S/C4H8N4O2S/c1-8-6-2-4(7-8)3-11(5,9)10/h2H,3H2,1H3,(H2,5,9,10)

InChI Key

OVYQFJIVKRLYQI-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)CS(=O)(=O)N

Origin of Product

United States

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